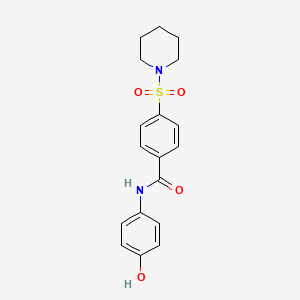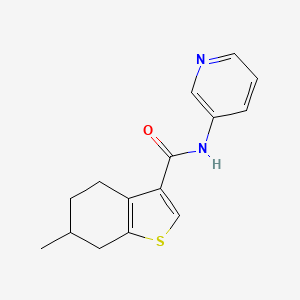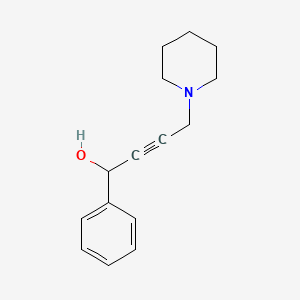
2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of quinoline, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively researched.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline involves its ability to interact with various biological molecules such as enzymes, proteins, and DNA. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thus reducing inflammation. It also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline possesses various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has the ability to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In addition, it has been shown to possess antioxidant properties, which help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the specific role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline has been achieved using different methods. One of the most common methods involves the reaction of 2-methyl-4-phenyl-1,2-dihydroquinoline with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline has been studied for its potential applications in various fields of science. In the medical field, it has been shown to possess anti-inflammatory and antioxidant properties. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
2-phenyl-1-(2,2,4-trimethylquinolin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-5-18(17-11-7-6-8-12-17)21(24)23-20-14-10-9-13-19(20)16(2)15-22(23,3)4/h6-15,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXZMDQNEOKMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide](/img/structure/B5212918.png)


![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)

![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)
![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)

![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5213013.png)

